molecular formula C14H22ClNO B1397632 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220028-16-9

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397632
M. Wt: 255.78 g/mol
InChI Key: ZBGUXPJLZVYYID-UHFFFAOYSA-N
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Description

“4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1170242-76-8 . It has a molecular weight of 241.76 . This compound is used in scientific research and finds applications in various fields like medicinal chemistry, drug development, and neuroscience due to its unique properties and potential therapeutic effects.


Synthesis Analysis

The synthesis of piperidine derivatives, such as “4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride”, is an important task in modern organic chemistry . Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methods have been developed for the synthesis of substituted piperidines .


Molecular Structure Analysis

The InChI code for “4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride” is 1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Piperidine derivatives are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride” include a molecular weight of 241.76 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Metabolic Activity in Rats

  • 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride shows reduced food intake and weight gain in obese rats, indicating potential metabolic effects (Massicot, Steiner, & Godfroid, 1985).

Influence on Molecular Geometry and Intermolecular Interactions

  • Research on aminoalkanol derivatives, including those similar to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, indicates their relevance in medicinal chemistry for anticonvulsant drugs. These compounds' crystal structures and intermolecular interactions, such as hydrogen bonds, have been extensively studied (Żesławska et al., 2020).

Feeding Behavior Modification

  • Another study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride suggests it affects the satiety center by reducing obesity in mice, demonstrating its potential in modifying feeding behavior (Massicot, Thuillier, & Godfroid, 1984).

Energy Expenditure Stimulation

Structural Characterization for Pesticide Potential

  • N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are structurally similar to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, have been characterized for potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis and Stereochemistry

  • The synthesis of cis and trans 1,3-dimethylpiperidin-4-ols, related to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, has been explored. These studies contribute to the understanding of configurations and conformations in medicinal chemistry (Casy & Jeffery, 1972).

Synthesis of Derivatives and Biological Activities

  • Synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives, related to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, has been conducted to study their analgesic, local anaesthetic, and antifungal activities, indicating their diverse potential in pharmaceutical applications (Rameshkumar et al., 2003).

Ca2+ and Na+ Channel Inhibitors Study

  • The effects of small organic molecules, including those structurally related to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, have been examined for their role in inhibiting Ca2+ and Na+ channel currents, relevant for neuroprotection in cerebral ischaemia (O'Neill et al., 1997).

Piperidine Derivatives in Gastric Antisecretory Agents

  • Piperidine derivatives, similar in structure to 4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, have been investigated as potent gastric antisecretory agents, offering insights into their potential therapeutic applications (Scott et al., 1983).

Safety And Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-[(3,4-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-3-4-14(9-12(11)2)16-10-13-5-7-15-8-6-13;/h3-4,9,13,15H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGUXPJLZVYYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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